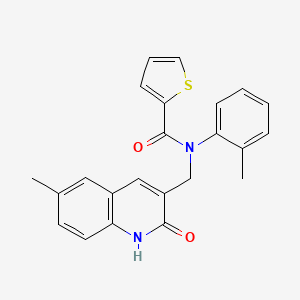
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide, also known as AMG-232, is a small molecule inhibitor that targets the MDM2-p53 interaction. It has been studied extensively for its potential use in cancer therapy due to its ability to restore p53 function in tumor cells.
作用機序
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide targets the MDM2-p53 interaction, which is a key pathway in the regulation of p53 function. MDM2 is a negative regulator of p53, and its overexpression in tumor cells leads to the inhibition of p53 function. This compound binds to MDM2, preventing its interaction with p53 and leading to the restoration of p53 function. This results in cell cycle arrest and apoptosis in tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in tumor cells. It restores p53 function, leading to cell cycle arrest and apoptosis. In addition, this compound has been shown to have synergistic effects with other cancer therapies, such as chemotherapy and radiation therapy. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential use in cancer therapy, making it a well-established tool for scientific research. However, there are also limitations to the use of this compound in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, it is expensive to synthesize, which may limit its availability for some researchers.
将来の方向性
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide. One area of research is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the identification of biomarkers that can predict the response of tumors to this compound. Additionally, there is ongoing research into the use of this compound in combination with other cancer therapies, such as immunotherapy. Overall, this compound is a promising candidate for cancer therapy, and further research is needed to fully understand its potential.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide involves several steps, including the preparation of 2-hydroxy-6-methylquinoline, which is then reacted with o-tolyl isothiocyanate to form the intermediate. This intermediate is then reacted with 2-bromo-3-methylthiophene-2-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it suitable for use in scientific research.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to restore p53 function in tumor cells, leading to cell cycle arrest and apoptosis. In addition, this compound has been shown to have synergistic effects with other cancer therapies, such as chemotherapy and radiation therapy. This compound is currently in clinical trials for the treatment of various types of cancer, including solid tumors and hematological malignancies.
特性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-15-9-10-19-17(12-15)13-18(22(26)24-19)14-25(20-7-4-3-6-16(20)2)23(27)21-8-5-11-28-21/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGCXZUNGGBHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

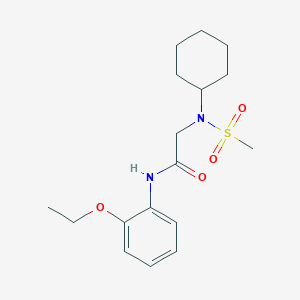
![2,7-dimethyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702048.png)

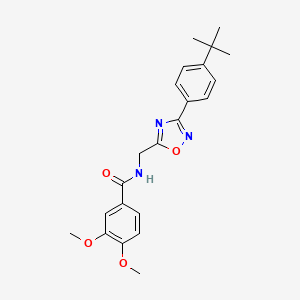
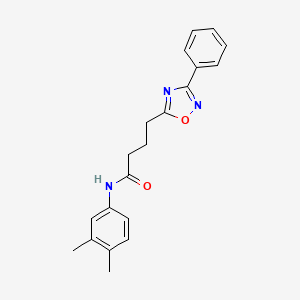
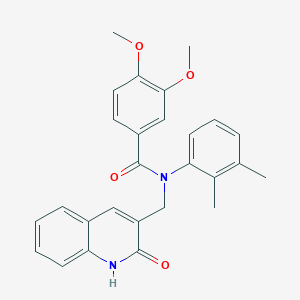


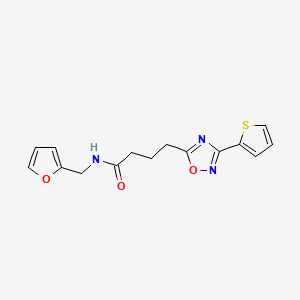
![2-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702091.png)
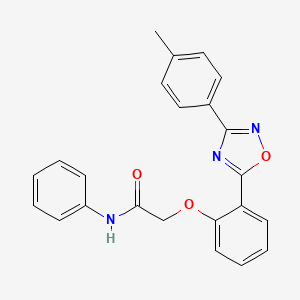
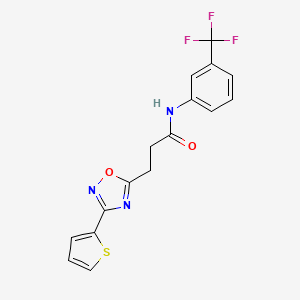
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702104.png)
